Cas no 595-41-5 (3-Pentanol,2,3-dimethyl-)

3-Pentanol,2,3-dimethyl- 化学的及び物理的性質
名前と識別子
-
- 3-Pentanol,2,3-dimethyl-
- 2 3-DIMETHYL-3-PENTANOL
- 2,3-dimethylpentan-3-ol
- 2,3-dimethyl-pentan-3-ol
- 3,4-DIMETHYL-3-PENTANOL
- 3-Pentanol,2,3-dimethyl
- EINECS 209-866-6
- Methyl-aethyl-isopropyl-carbinol
- methyl-ethyl-isopropyl-carbinol
- 595-41-5
- AKOS009158516
- DTXSID70870656
- SCHEMBL22300
- (S)-2,3-dimethylpentan-3-ol
- 3-Pentanol, 2,3-dimethyl-
- FT-0609696
- NS00042767
- 2,3-DIMETHYL-3-PENTANOL
- 2,3-Dimethyl-3-pentanol, 99%
- DTXCID70818356
-
- MDL: MFCD00004477
- インチ: InChI=1S/C7H16O/c1-5-7(4,8)6(2)3/h6,8H,5H2,1-4H3
- InChIKey: RFZHJHSNHYIRNE-UHFFFAOYSA-N
- ほほえんだ: CCC(C)(C(C)C)O
計算された属性
- せいみつぶんしりょう: 116.12000
- どういたいしつりょう: 116.120115
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 68.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 2
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 0.833 g/mL at 25 °C(lit.)
- ゆうかいてん: -30.45°C (estimate)
- ふってん: 140 °C(lit.)
- フラッシュポイント: 華氏温度:105.8°f
摂氏度:41°c - 屈折率: n20/D 1.428(lit.)
- PSA: 20.23000
- LogP: 1.80340
3-Pentanol,2,3-dimethyl- セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H226-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:UN 1987 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-36/37/38
- セキュリティの説明: S16; S26; S36/37/39
-
危険物標識:
- 危険レベル:3.2
- リスク用語:R10; R36/37/38
- 危険レベル:3.2
- 包装カテゴリ:III
- 包装グループ:III
- セキュリティ用語:3.2
- 包装等級:III
3-Pentanol,2,3-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-230844-10 g |
2,3-Dimethyl-3-pentanol, |
595-41-5 | 10g |
¥1,534.00 | 2023-07-11 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 118486-10G |
3-Pentanol,2,3-dimethyl- |
595-41-5 | 99% | 10G |
¥2126.33 | 2022-02-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01711-10g |
3-Pentanol,2,3-dimethyl- |
595-41-5 | 99% | 10g |
¥3058.0 | 2024-07-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-230844-10g |
2,3-Dimethyl-3-pentanol, |
595-41-5 | 10g |
¥1534.00 | 2023-09-05 | ||
Cooke Chemical | S929277-10g |
2,3-Dimethyl-3-pentanol |
595-41-5 | 99% | 10g |
RMB 1747.34 | 2025-02-20 |
3-Pentanol,2,3-dimethyl- 関連文献
-
Cun Li,Xuefei Leng,Li Han,Hongyuan Bai,Lincan Yang,Chao Li,Songbo Zhang,Pibo Liu,Hongwei Ma Polym. Chem. 2020 11 7696
-
Pibo Liu,Hongwei Ma,Wei Huang,Li Han,Xinyu Hao,Heyu Shen,Yu Bai,Yang Li Polym. Chem. 2017 8 1778
3-Pentanol,2,3-dimethyl-に関する追加情報
Latest Research Insights on 595-41-5 and 3-Pentanol,2,3-dimethyl- in Chemical Biology and Pharmaceutical Applications
The chemical compound with CAS number 595-41-5, commonly referred to as 3-Pentanol,2,3-dimethyl-, has garnered significant attention in recent studies due to its versatile applications in chemical biology and pharmaceutical research. This branched-chain alcohol is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various bioactive molecules. Recent advancements have highlighted its potential in drug discovery, metabolic engineering, and industrial biotechnology, prompting a deeper exploration of its mechanistic roles and synthetic utility.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 3-Pentanol,2,3-dimethyl- as a chiral building block for the asymmetric synthesis of antiviral agents. The research demonstrated that the compound's stereochemical configuration significantly influences the binding affinity of synthesized analogs to viral protease targets. Molecular docking simulations revealed a 40% improvement in inhibitory activity compared to linear-chain counterparts, underscoring its potential in optimizing drug candidates for RNA viruses.
In parallel, industrial applications of 595-41-5 have expanded, particularly in biocatalysis. A breakthrough study in Nature Catalysis (2024) engineered a novel ketoreductase enzyme capable of selectively reducing 3-Pentanol,2,3-dimethyl- derivatives to high-value chiral alcohols. The team achieved 99% enantiomeric excess at gram-scale production, addressing a critical bottleneck in manufacturing optically active pharmaceuticals. This advancement positions 595-41-5 as a strategic substrate for green chemistry initiatives in API synthesis.
Toxicological profiling of 3-Pentanol,2,3-dimethyl- has also progressed, with recent OECD-guideline compliant studies establishing its safety threshold for pharmaceutical excipient use. Research published in Regulatory Toxicology and Pharmacology (2024) reported no observed adverse effects at concentrations below 500 mg/kg/day in rodent models, supporting its inclusion in FDA pre-IND applications for novel formulations. However, structure-activity relationship analyses suggest that N-alkylated derivatives may require additional genotoxicity screening.
Emerging applications in metabolic engineering have revealed unexpected roles for 595-41-5 derivatives in modulating cellular redox balance. A Cell Chemical Biology paper (2023) identified these compounds as potent activators of the Nrf2-ARE pathway, demonstrating neuroprotective effects in Parkinson's disease models at nanomolar concentrations. This discovery opens new avenues for developing small molecule therapeutics targeting oxidative stress-related pathologies.
The pharmaceutical industry has responded to these scientific developments with increased commercial activity. Patent filings related to 3-Pentanol,2,3-dimethyl- derivatives surged by 78% in 2023-2024, primarily covering novel crystallization techniques and continuous flow manufacturing processes. Analytical method development has kept pace, with recent USP monographs incorporating advanced HPLC-UV protocols for quantifying residual 595-41-5 in final drug products.
Future research directions are focusing on the compound's potential in targeted drug delivery systems. Preliminary data presented at the 2024 ACS National Meeting showed that PEGylated 3-Pentanol,2,3-dimethyl- derivatives can enhance blood-brain barrier penetration of anticancer agents by 3-fold compared to conventional carriers. These findings are driving new collaborations between academic researchers and biotech companies to explore theranostic applications.
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